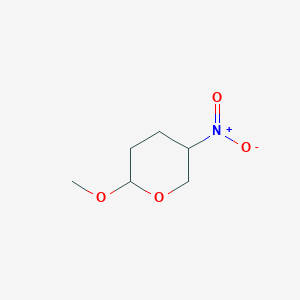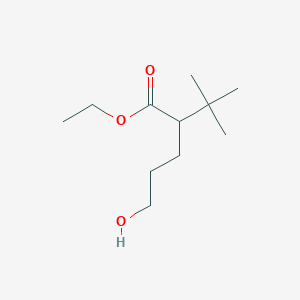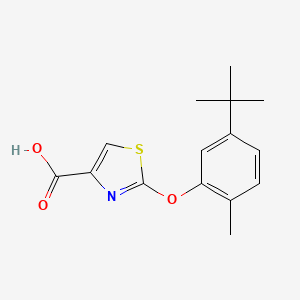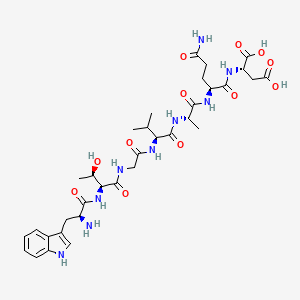
(2R)-Pentan-2-yl sulfamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R)-Pentan-2-yl sulfamate is an organic compound that belongs to the class of sulfamates Sulfamates are derivatives of sulfamic acid and are characterized by the presence of a sulfamate group (-OSO2NH2) attached to an organic moiety The this compound specifically has a pentan-2-yl group attached to the sulfamate functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-Pentan-2-yl sulfamate typically involves the reaction of pentan-2-ol with sulfamic acid. The reaction is carried out under acidic conditions, often using a catalyst to facilitate the formation of the sulfamate ester. The general reaction can be represented as follows:
[ \text{Pentan-2-ol} + \text{Sulfamic acid} \rightarrow \text{this compound} + \text{Water} ]
The reaction conditions may vary, but common conditions include the use of a strong acid catalyst such as hydrochloric acid or sulfuric acid, and the reaction is typically conducted at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and reactors allows for precise control of reaction parameters, leading to higher purity and consistency in the final product. Additionally, solvent-free or green chemistry approaches may be employed to minimize environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
(2R)-Pentan-2-yl sulfamate can undergo various chemical reactions, including:
Oxidation: The sulfamate group can be oxidized to form sulfonate derivatives.
Reduction: Reduction reactions can convert the sulfamate group to amine derivatives.
Substitution: Nucleophilic substitution reactions can replace the sulfamate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: Sulfonate derivatives
Reduction: Amine derivatives
Substitution: Various substituted organic compounds depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
(2R)-Pentan-2-yl sulfamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition, particularly those involving sulfamate-based inhibitors.
Industry: The compound can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (2R)-Pentan-2-yl sulfamate involves its interaction with specific molecular targets, such as enzymes. The sulfamate group can form strong interactions with the active sites of enzymes, leading to inhibition of their activity. This property makes it a valuable tool in the study of enzyme function and the development of enzyme inhibitors.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl sulfamate
- Ethyl sulfamate
- Isopropyl sulfamate
Comparison
(2R)-Pentan-2-yl sulfamate is unique due to its specific structural configuration and the presence of the pentan-2-yl group. This structural feature can influence its reactivity and interaction with biological targets, making it distinct from other sulfamate derivatives. The longer carbon chain in this compound may also affect its solubility and stability compared to shorter-chain sulfamates like methyl or ethyl sulfamate.
Eigenschaften
CAS-Nummer |
648918-49-4 |
|---|---|
Molekularformel |
C5H13NO3S |
Molekulargewicht |
167.23 g/mol |
IUPAC-Name |
[(2R)-pentan-2-yl] sulfamate |
InChI |
InChI=1S/C5H13NO3S/c1-3-4-5(2)9-10(6,7)8/h5H,3-4H2,1-2H3,(H2,6,7,8)/t5-/m1/s1 |
InChI-Schlüssel |
LGFIZIQBQXWJNW-RXMQYKEDSA-N |
Isomerische SMILES |
CCC[C@@H](C)OS(=O)(=O)N |
Kanonische SMILES |
CCCC(C)OS(=O)(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![6-[(4-chloro-2-nitro-phenyl)methylsulfanyl]-9H-purin-2-ol](/img/structure/B12603635.png)



![6-{[4-(Heptyloxy)anilino]methylidene}-3-(octyloxy)cyclohexa-2,4-dien-1-one](/img/structure/B12603659.png)


![Benzo[b]thiophen-4(5H)-one, 6-bromo-6,7-dihydro-](/img/structure/B12603674.png)
![(2S)-2-Amino-6-oxo-6-[(prop-2-en-1-yl)oxy]hexanoate](/img/structure/B12603677.png)


